Z-ALA-Oet
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Overview
Description
Z-ALA-Oet: , also known as Z-L-alanine ethyl ester, is a synthetic compound derived from alanine, an amino acid. It is commonly used in peptide synthesis and various biochemical applications. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine, with an ethyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-Oet typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Z-ALA-Oet undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic or basic conditions to yield the free amino acid.
Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: The Z group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling: Commonly performed using coupling agents like DCC or HATU in the presence of a base.
Major Products:
Hydrolysis: Produces alanine and ethanol.
Deprotection: Yields free alanine.
Coupling: Forms dipeptides or longer peptides depending on the reactants used.
Scientific Research Applications
Chemistry: Z-ALA-Oet is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of various peptides and proteins .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of peptide-based catalysts and biopolymers .
Mechanism of Action
The mechanism of action of Z-ALA-Oet primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions during peptide bond formation. The ethyl ester group can be hydrolyzed to expose the carboxyl group, allowing it to participate in coupling reactions. The compound’s molecular targets include enzymes involved in peptide synthesis and modification .
Comparison with Similar Compounds
Z-LEU-ALA-Oet: A similar compound with leucine instead of alanine.
H-DL-Ala-OEt·HCl: A hydrochloride salt of alanine ethyl ester.
Uniqueness: Z-ALA-Oet is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The Z group offers protection to the amino group, while the ethyl ester group allows for easy hydrolysis and subsequent coupling reactions. This combination makes this compound a valuable tool in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
LPVIAWIIPLTGFK-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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